molecular formula C7H8N2O2S B1313733 Methyl 2-(Methylthio)pyrimidine-5-carboxylate CAS No. 38275-41-1

Methyl 2-(Methylthio)pyrimidine-5-carboxylate

Cat. No.: B1313733
CAS No.: 38275-41-1
M. Wt: 184.22 g/mol
InChI Key: PSYRMEZGAWNWHV-UHFFFAOYSA-N
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Description

Fundamental Molecular Structure and Composition

Methyl 2-(Methylthio)pyrimidine-5-carboxylate exhibits a well-defined molecular architecture characterized by its empirical formula C₇H₈N₂O₂S and molecular weight of 184.22 grams per mole. The compound is identified by Chemical Abstracts Service number 38275-41-1 and maintains a systematic nomenclature as 5-Pyrimidinecarboxylic acid, 2-(methylthio)-, methyl ester. The molecular framework consists of a six-membered pyrimidine heterocycle containing two nitrogen atoms in the 1,3-positions, with specific substitution patterns that define its chemical identity.

The structural arrangement features a methyl carboxylate group positioned at the 5-carbon of the pyrimidine ring, while a methylthio substituent occupies the 2-position. This substitution pattern creates a unique electronic distribution within the aromatic system, influencing both the compound's reactivity and physical properties. The methylthio group introduces sulfur-containing functionality that significantly impacts the molecule's electron density distribution and potential coordination behavior.

Crystallographic investigations of related pyrimidine carboxylate derivatives provide insight into the structural characteristics of this compound class. Studies of similar compounds reveal typical pyrimidine ring geometries with bond lengths and angles consistent with aromatic heterocyclic systems. The presence of both electron-withdrawing carboxylate and electron-donating methylthio groups creates an interesting electronic balance within the molecular structure.

Physical Properties and Thermal Characteristics

The compound demonstrates specific physical characteristics that reflect its molecular architecture. This compound exhibits a melting point range of 96-97°C, indicating moderate thermal stability typical of substituted pyrimidine derivatives. The boiling point is estimated at 300.3±15.0°C at 760 millimeters of mercury pressure, suggesting relatively high volatility compared to unsubstituted pyrimidine systems.

Density measurements reveal a value of 1.3±0.1 grams per cubic centimeter, which reflects the compound's molecular packing efficiency and the presence of the sulfur-containing substituent. The flash point of 135.4±20.4°C indicates moderate thermal stability and provides important safety considerations for handling and storage procedures. These thermal properties collectively suggest that the compound maintains structural integrity under normal laboratory conditions while requiring appropriate temperature control during synthetic procedures.

Properties

IUPAC Name

methyl 2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-11-6(10)5-3-8-7(12-2)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYRMEZGAWNWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458296
Record name Methyl 2-(Methylthio)pyrimidine-5-carboxylate
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Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38275-41-1
Record name Methyl 2-(Methylthio)pyrimidine-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(methylthio)pyrimidine-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(Methylthio)pyrimidine-5-carboxylate typically involves the reaction of 2-chloropyrimidine-5-carboxylate with methylthiolate. The reaction is carried out under basic conditions, often using sodium hydride or potassium carbonate as the base. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the methylthio group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(Methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylate ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl 2-(Methylthio)pyrimidine-5-carboxylate plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its potential in developing antiviral and anticancer agents. For instance, derivatives of this compound have been investigated for their inhibitory effects on Bruton's tyrosine kinase, a target for cancer therapies, demonstrating low nanomolar potency in vitro .

Case Study: Antiviral Activity

Research has shown that this compound exhibits antiviral properties against viruses such as human cytomegalovirus and hepatitis C virus. The inhibition of protein kinase C by this compound suggests potential applications in cancer research and the development of anti-cancer drugs .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, this compound is utilized in formulating plant growth regulators and pesticides. Its chemical structure contributes to enhancing the efficacy of crop protection products against pests and diseases. The compound's ability to improve the stability and effectiveness of agrochemicals makes it a valuable asset in modern agriculture .

Biochemical Research

Study of Metabolic Pathways

This compound is employed in biochemical research to study metabolic pathways and enzyme interactions. Its unique chemical properties allow researchers to gain insights into cellular processes, potentially identifying new therapeutic targets. For example, investigations into its effects on metabolic enzymes can reveal mechanisms underlying various diseases .

Material Science

Development of Novel Materials

This compound is also explored within material science for developing novel materials such as polymers and coatings. The compound's unique properties facilitate the creation of materials with specific functionalities, which can be tailored for various industrial applications .

Analytical Chemistry

Use as a Standard in Analytical Techniques

In analytical chemistry, this compound serves as a standard for quantifying related compounds in complex mixtures. Its consistent chemical behavior allows for accurate measurements in various analytical methods, enhancing the reliability of experimental results .

Summary Table of Applications

Field Application Examples/Notes
Pharmaceutical DevelopmentKey intermediate for drug synthesisAntiviral and anticancer agents; inhibition of Bruton's tyrosine kinase
Agricultural ChemistryFormulation of plant growth regulators and pesticidesEnhances efficacy against pests; used in agrochemical formulations
Biochemical ResearchStudy of metabolic pathways and enzyme interactionsInsights into cellular processes; potential therapeutic targets
Material ScienceDevelopment of novel materialsPolymers and coatings with tailored functionalities
Analytical ChemistryStandard for analytical techniquesAccurate quantification in complex mixtures

Mechanism of Action

The mechanism of action of Methyl 2-(Methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs of methyl 2-(methylthio)pyrimidine-5-carboxylate include:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Ethyl 2-(methylthio)pyrimidine-5-carboxylate 73781-88-1 Ethyl ester (5), methylthio (2) C₈H₁₀N₂O₂S 198.24 Longer alkyl chain (ethyl vs. methyl ester) increases lipophilicity
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde 770-31-0 Aldehyde (5), amino (4), methylthio (2) C₆H₇N₃OS 169.20 Aldehyde group enhances electrophilicity; amino group enables hydrogen bonding
Ethyl 4-aminopyrimidine-5-carboxylate 65195-35-9 Ethyl ester (5), amino (4) C₇H₉N₃O₂ 167.17 Lacks methylthio group; amino substitution alters electronic properties
4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid 84332-06-9 Carboxylic acid (5), methoxy (4), methylthio (2) C₇H₈N₂O₃S 200.21 Acidic carboxyl group replaces ester; methoxy increases polarity

Nucleophilic Substitution

The methylthio group at position 2 is highly reactive in nucleophilic displacement reactions. For example:

  • Oxidation to sulfoxide: Treatment with mCPBA converts the methylthio group to methylsulfinyl, as shown in the synthesis of methyl 4-chloro-6-(benzylamino)-2-(methylsulfinyl)pyrimidine-5-carboxylate .
  • Amine displacement: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate reacts with tert-butyl (3-aminopropyl)carbamate to yield ethyl 4-((3-((tert-butoxycarbonyl)amino)propyl)amino)-2-(methylthio)pyrimidine-5-carboxylate .

Physicochemical and Commercial Comparison

Property This compound Ethyl 2-(Methylthio)pyrimidine-5-carboxylate 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
Solubility Soluble in organic solvents (e.g., DMF, THF) Similar to methyl analog Lower solubility due to polar aldehyde group
Lipophilicity (LogP) ~1.2 (estimated) ~1.8 (higher due to ethyl chain) ~0.5 (polar substituents reduce lipophilicity)
Commercial Availability 8 suppliers 1 supplier Limited commercial availability

Biological Activity

Methyl 2-(Methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its various biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a methylthio group and a carboxylate moiety. Its chemical structure can be represented as follows:

C8H10N2O2S\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. It has been shown to inhibit the growth of certain fungi and bacteria, making it a candidate for further development as an antimicrobial agent. For instance, studies indicate that derivatives of this compound can effectively target bacterial cell walls, disrupting their integrity and leading to cell death .

2. Anti-inflammatory Effects

In vitro studies have indicated that this compound possesses anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages. This suggests its potential use in treating inflammatory diseases where these cytokines play a critical role .

3. Anticancer Activity

This compound has shown promising results in cancer research. In various cell lines, including human gastric cancer (SGC-7901) and lung cancer (A549), it exhibited cytotoxic effects, leading to reduced cell viability in a dose-dependent manner. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, highlighting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in cellular processes, including those related to inflammation and cell proliferation.
  • Cell Signaling Modulation : It affects signaling pathways such as NF-kB, which is crucial for inflammatory responses and cancer progression .
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death .

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer properties of this compound, researchers treated various human cancer cell lines with different concentrations of the compound. The results showed significant inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU). The findings suggest that this compound could serve as a lead structure for developing new anticancer drugs .

Case Study 2: Anti-inflammatory Effects in Animal Models

Another study investigated the anti-inflammatory effects of this compound in a murine model of inflammation induced by lipopolysaccharides (LPS). The administration of the compound resulted in decreased levels of inflammatory markers and improved clinical outcomes, suggesting its therapeutic potential in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(methylthio)pyrimidine-5-carboxylate, and how are intermediates purified?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, ethyl analogs (e.g., ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) are synthesized using K2CO3 as a base in polar aprotic solvents like DMF, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . Methyl esters may be derived via transesterification or direct carboxylation. Post-reaction workup often involves MgSO4 drying, filtration, and rotary evaporation .

Q. How can researchers ensure the stability of this compound during storage and reactions?

  • Methodological Answer : The compound’s thioether group is sensitive to oxidation. Storage under inert gas (N2 or Ar) at –20°C in amber vials is recommended. During reactions, avoid strong oxidizing agents or prolonged exposure to light. Stability tests via TLC or HPLC can monitor degradation, with adjustments made using stabilizing additives like BHT (butylated hydroxytoluene) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the methylthio group (δ ~2.5 ppm for S–CH3) and the ester carbonyl (δ ~165–170 ppm).
  • HRMS : Confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 215.05 for C8H10N2O2S).
  • IR : Ester C=O stretch (~1720 cm<sup>−1</sup>) and pyrimidine ring vibrations (~1600 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce substituents at the 4-position of the pyrimidine ring?

  • Methodological Answer : The 4-position is reactive toward nucleophilic aromatic substitution. For example, substituting chlorine with amines or alkoxy groups requires careful control of temperature (60–80°C) and base (e.g., Et3N or DBU). Kinetic studies using <sup>19</sup>F NMR (if fluorinated analogs are used) can track reaction progress. Yields improve with microwave-assisted synthesis (e.g., 100°C, 30 min) .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

  • Methodological Answer : Discrepancies may arise from impurity profiles or stereochemical variations. Strategies include:

  • HPLC-PDA-MS : To verify purity and identify byproducts.
  • Docking Studies : Correlate substituent effects (e.g., methylthio vs. amino groups) with target binding (e.g., kinase active sites).
  • Meta-analysis : Compare IC50 values across studies, normalizing for assay conditions (e.g., ATP concentration in kinase assays) .

Q. How does the methylthio group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The –SMe group acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, it may poison catalysts; thus, ligand screening (e.g., XPhos or SPhos) is critical. Alternative approaches include temporary protection (e.g., oxidation to sulfone for subsequent displacement) .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

  • Methodological Answer : Scaling up introduces issues like exothermicity and byproduct accumulation. Solutions include:

  • Flow Chemistry : Enables precise temperature control and continuous purification.
  • DoE (Design of Experiments) : Optimizes parameters (e.g., solvent volume, catalyst loading) for reproducibility.
  • Green Chemistry Metrics : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(Methylthio)pyrimidine-5-carboxylate
Reactant of Route 2
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Methyl 2-(Methylthio)pyrimidine-5-carboxylate

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